2-(Furan-3-yl)morpholine 2-(Furan-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1251196-36-7
VCID: VC7941320
InChI: InChI=1S/C8H11NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h1,3,6,8-9H,2,4-5H2
SMILES: C1COC(CN1)C2=COC=C2
Molecular Formula: C8H11NO2
Molecular Weight: 153.18

2-(Furan-3-yl)morpholine

CAS No.: 1251196-36-7

Cat. No.: VC7941320

Molecular Formula: C8H11NO2

Molecular Weight: 153.18

* For research use only. Not for human or veterinary use.

2-(Furan-3-yl)morpholine - 1251196-36-7

Specification

CAS No. 1251196-36-7
Molecular Formula C8H11NO2
Molecular Weight 153.18
IUPAC Name 2-(furan-3-yl)morpholine
Standard InChI InChI=1S/C8H11NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h1,3,6,8-9H,2,4-5H2
Standard InChI Key OXYHTKRFODWKOH-UHFFFAOYSA-N
SMILES C1COC(CN1)C2=COC=C2
Canonical SMILES C1COC(CN1)C2=COC=C2

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2-(furan-3-yl)morpholine comprises a morpholine ring (C₄H₉NO) fused to a furan moiety (C₄H₃O) at the furan’s 3-position. This substitution pattern distinguishes it from isomers such as 3-(furan-2-yl)morpholine, where the morpholine attaches to the furan’s 2-position . The compound’s IUPAC name is 4-(furan-3-yl)morpholine, reflecting the morpholine nitrogen’s connection to the furan ring.

Key Structural Features:

  • Morpholine Ring: A saturated six-membered ring with oxygen at position 1 and nitrogen at position 4, contributing to polar character and hydrogen-bonding capacity.

  • Furan Ring: An oxygen-containing aromatic heterocycle known for its electron-rich nature, enabling participation in π-π interactions and electrophilic substitutions.

Table 1: Comparative Molecular Properties of Morpholine-Furan Derivatives

Property2-(Furan-3-yl)morpholine (Estimated)3-(Furan-2-yl)morpholine
Molecular FormulaC₈H₁₁NO₂C₈H₁₁NO₂
Molecular Weight (g/mol)153.18153.18
logP~1.2 (Predicted)1.45
Hydrogen Bond Donors1 (N-H)1
Hydrogen Bond Acceptors3 (2 O, 1 N)3

Synthetic Routes and Methodological Considerations

The synthesis of 2-(furan-3-yl)morpholine likely follows strategies employed for analogous morpholine-furan hybrids. While no direct protocols are documented, two plausible pathways emerge:

Pathway 1: Nucleophilic Substitution

  • Furan Functionalization: Bromination of furan at the 3-position using N-bromosuccinimide (NBS) under radical conditions to yield 3-bromofuran.

  • Morpholine Coupling: Reaction of 3-bromofuran with morpholine via a Buchwald-Hartwig amination or Ullmann-type coupling, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent (e.g., DMF) .

Pathway 2: Reductive Amination

  • Aldehyde Intermediate: Oxidation of 3-furanmethanol to 3-furancarbaldehyde using pyridinium chlorochromate (PCC).

  • Condensation: Reaction of the aldehyde with morpholine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.

Table 2: Optimized Reaction Conditions for Pathway 1

ParameterOptimal RangeImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Facilitates C-N coupling
LigandXantphos (10 mol%)Stabilizes Pd complex
SolventDMFEnhances solubility
Temperature100–110°CAccelerates kinetics

Physicochemical Properties and Computational Predictions

Experimental data for 2-(furan-3-yl)morpholine is scarce, but computational tools like EPI Suite and Gaussian simulations provide estimates:

  • logP (Octanol-Water Partition Coefficient): Predicted ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Estimated logS = -2.1, suggesting limited water solubility, consistent with morpholine derivatives .

  • Polar Surface Area (PSA): ~35 Ų, aligning with compounds exhibiting moderate membrane permeability.

Table 3: Predicted ADME Properties

PropertyValueMethod
logP1.2EPI Suite
logS-2.1ALOGPS
PSA35 ŲMolinspiration
Bioavailability Score0.55SwissADME

Applications in Medicinal Chemistry and Materials Science

Materials Science Innovations

  • Coordination Polymers: The nitrogen and oxygen atoms in 2-(furan-3-yl)morpholine could serve as ligands for metal-organic frameworks (MOFs), potentially enhancing gas storage capacities.

  • Polymer Additives: As a stabilizer in polyurethanes, morpholine derivatives improve thermal resistance and mechanical properties.

Challenges and Future Research Directions

Synthetic Challenges

  • Regioselectivity: Achieving selective substitution at the furan 3-position remains nontrivial due to competing reactions at the 2-position.

  • Catalyst Efficiency: Palladium-based catalysts in coupling reactions often require optimization to minimize side products.

Biological Evaluation Gaps

  • Target Identification: High-throughput screening (HTS) against kinase libraries is needed to elucidate molecular targets.

  • Toxicology Profiles: In silico toxicity predictions (e.g., ProTox-II) suggest potential hepatotoxicity, warranting in vitro validation.

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